molecular formula C26H23N3O3S B2835313 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893944-84-8

2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2835313
CAS RN: 893944-84-8
M. Wt: 457.55
InChI Key: CTXOXQJGXMIHDD-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H23N3O3S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Metal Complexes

The compound’s unique structure, featuring both a biphenyl moiety and a thieno[3,4-c]pyrazole unit, makes it an interesting ligand for coordination chemistry. Researchers have investigated its interactions with various metal ions (such as Co(II), Ni(II), and Zn(II)) to form metal complexes. These complexes exhibit diverse structures and properties, impacting fields like catalysis, magnetism, and materials science .

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions to create functional assemblies. The compound’s tetrazole groups can participate in hydrogen bonding, π-π stacking, and other intermolecular interactions. Researchers have used it as a building block in self-assembled structures, such as metal-organic frameworks (MOFs) and coordination polymers. These materials find applications in gas storage, drug delivery, and sensing .

Organic Electronics and Optoelectronics

The π-conjugated system within the compound suggests potential applications in organic electronics. Researchers have explored its use as a component in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its unique electronic properties make it an interesting candidate for next-generation optoelectronic devices .

Medicinal Chemistry and Drug Design

Given its structural resemblance to biologically active molecules, the compound has attracted attention in medicinal chemistry. Researchers have explored its potential as a scaffold for designing novel drugs. By modifying its functional groups, they aim to develop compounds with improved pharmacological properties, such as anticancer agents or enzyme inhibitors .

Hydroxylation Reactions and Synthetic Chemistry

The compound’s biphenyl backbone can undergo selective C(sp2)–H hydroxylation reactions. Researchers have utilized it as a substrate in Pd(II)-catalyzed transformations to synthesize diversely substituted 2,2’-biphenols. These reactions contribute to the development of efficient synthetic methodologies .

Materials Science and Crystal Engineering

The compound’s crystal structure and packing arrangements influence its properties. Researchers have studied its crystal engineering aspects, exploring how different substituents impact its packing motifs. Understanding these relationships can guide the design of new materials with tailored properties, such as mechanical strength, optical behavior, or conductivity .

properties

IUPAC Name

N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-18-6-5-9-22(14-18)29-26(23-16-33(31,32)17-24(23)28-29)27-25(30)15-19-10-12-21(13-11-19)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXOXQJGXMIHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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